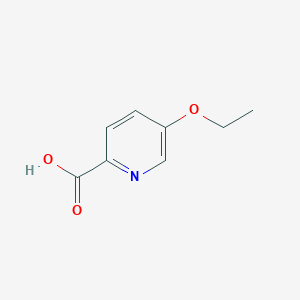5-Ethoxypicolinic acid
CAS No.: 98353-08-3
Cat. No.: VC2276221
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98353-08-3 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 5-ethoxypyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) |
| Standard InChI Key | MIAFDYLZQGBCMZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CN=C(C=C1)C(=O)O |
| Canonical SMILES | CCOC1=CN=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Ethoxypicolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and an ethoxy group (OCH2CH3) at the 5-position. This structure gives the compound unique chemical properties that differentiate it from other picolinic acid derivatives.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be predicted for 5-Ethoxypicolinic acid:
Synthesis Methods
From 5-Hydroxypicolinic Acid
A direct approach would involve ethylation of 5-hydroxypicolinic acid:
-
Treatment of 5-hydroxypicolinic acid with an ethylating agent (e.g., ethyl iodide or diethyl sulfate)
-
Base-catalyzed reaction (typically using K2CO3 or NaH)
-
Purification via recrystallization or column chromatography
Oxidation of 5-Ethoxymethylpyridine
Similar to the synthesis of 5-Methylpicolinic acid from 3,5-dimethylpyridine , an oxidation approach might involve:
-
Selective oxidation of the methyl group at the 2-position using a strong oxidant like potassium permanganate
-
Careful control of reaction conditions to prevent oxidation of the ethoxy group
-
pH-controlled separation of the product from potential by-products
-
Purification through recrystallization
Purification Methods
Based on the purification methods described for 5-Methylpicolinic acid , the following approach might be suitable for purifying 5-Ethoxypicolinic acid:
-
Adjustment of pH to precipitate impurities (particularly di-carboxylic acid by-products)
-
Recrystallization from ethanol or another suitable solvent
-
Hot filtration followed by controlled cooling to optimize crystal formation
-
Final drying under controlled temperature conditions (60-70°C)
Structure-Activity Relationships
Comparison with Other Picolinic Acid Derivatives
The ethoxy group at the 5-position distinguishes 5-Ethoxypicolinic acid from other picolinic acid derivatives. This structural modification likely affects:
| Property | Effect of Ethoxy Substitution | Comparison with 5-Methylpicolinic acid |
|---|---|---|
| Lipophilicity | Increased | Higher than 5-Methylpicolinic acid |
| Steric Bulk | Increased | Larger than methyl group |
| Electronic Effects | Electron-donating | Similar but stronger than methyl group |
| Hydrogen Bonding | Additional acceptor | Not present in methyl derivative |
| Metabolic Stability | Potentially modified | Different metabolic pathways expected |
Predicted Pharmacophoric Features
Based on the structural features of 5-Ethoxypicolinic acid, the following pharmacophoric elements might contribute to its biological activity:
-
Pyridine nitrogen (H-bond acceptor)
-
Carboxylic acid (H-bond donor and acceptor)
-
Ethoxy oxygen (H-bond acceptor)
-
Aromatic ring (π-π interactions)
Computational Predictions
Predicted Drug-likeness Properties
Similar to related compounds like methyl 5-((cinnamoyloxy)methyl)picolinate , 5-Ethoxypicolinic acid can be evaluated for drug-likeness parameters:
| Parameter | Predicted Value | Significance |
|---|---|---|
| Lipinski's Rule of 5 | Likely compliant | Molecular weight <500, H-bond donors <5, H-bond acceptors <10, Log P <5 |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Within optimal range for oral bioavailability |
| Rotatable Bonds | 3 | Good flexibility for binding |
| Solubility | Moderate | Balance between aqueous solubility and membrane permeability |
Research Challenges and Future Directions
Synthesis Optimization
Development of efficient, scalable synthesis methods for 5-Ethoxypicolinic acid presents several challenges:
-
Selective ethylation without affecting the carboxylic acid group
-
Optimization of reaction conditions to minimize by-products
-
Development of green chemistry approaches similar to those used for 5-Methylpicolinic acid
Biological Evaluation
Future research directions might include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume